molecular formula C17H14ClFN2O3 B2359225 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide CAS No. 954590-83-1

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide

Cat. No.: B2359225
CAS No.: 954590-83-1
M. Wt: 348.76
InChI Key: FRJVKBGYHLQZGT-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide is a benzamide derivative featuring a 1,3-oxazolidinone core substituted with a phenyl group at position 2. The benzamide moiety is substituted with chlorine (position 2) and fluorine (position 6) on the aromatic ring.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c18-13-7-4-8-14(19)15(13)16(22)20-9-12-10-21(17(23)24-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVKBGYHLQZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Amine Intermediate and Benzoyl Chloride

This method involves synthesizing the oxazolidinone amine intermediate, followed by acylation with 2-chloro-6-fluorobenzoyl chloride.

Procedure :

  • Oxazolidinone Amine Synthesis :
    • Starting from (5S)-5-(aminomethyl)-3-phenyloxazolidin-2-one, synthesized via reductive amination of 5-azidomethyl-3-phenyloxazolidin-2-one using hydrogenation or Staudinger reaction.
    • Key Reagents : Palladium on carbon (Pd/C), hydrogen gas, or triphenylphosphine.
  • Acylation Reaction :
    • The amine intermediate reacts with 2-chloro-6-fluorobenzoyl chloride in dichloromethane or tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine).
    • Conditions : 0–25°C, 4–12 hours.
    • Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Table 1: Acylative Coupling Method

Parameter Details Yield Source
Amine Intermediate (5S)-5-(Aminomethyl)-3-phenyloxazolidin-2-one 85%
Acylating Agent 2-Chloro-6-fluorobenzoyl chloride 90%
Solvent Dichloromethane
Base Triethylamine
Final Product Purity ≥98% (HPLC) 78%

Oxazolidinone Ring Construction via Cyclization

Cyclization of Amino Alcohol Precursors

The oxazolidinone ring is formed by cyclizing a β-amino alcohol with phosgene or carbonyldiimidazole (CDI).

Procedure :

  • β-Amino Alcohol Synthesis :
    • Prepared via Sharpless epoxidation of allyl alcohol followed by ring-opening with ammonia.
  • Cyclization :
    • React β-amino alcohol with CDI in THF at 60°C for 6 hours.
    • Key Advantage : Avoids toxic phosgene.

Table 2: Cyclization Method

Parameter Details Yield Source
Starting Material (R)-2-Amino-3-phenylpropan-1-ol 72%
Cyclizing Agent Carbonyldiimidazole (CDI) 88%
Solvent Tetrahydrofuran (THF)
Reaction Time 6 hours

Suzuki-Miyaura Cross-Coupling for Functionalization

Late-Stage Coupling of Aryl Halides

This method constructs the benzamide moiety via palladium-catalyzed coupling.

Procedure :

  • Oxazolidinone Boronate Synthesis :
    • Convert 5-(bromomethyl)-3-phenyloxazolidin-2-one to its pinacol boronate using bis(pinacolato)diboron and PdCl₂(dppf).
  • Coupling with 2-Chloro-6-fluorobenzamide :
    • React boronate with 2-chloro-6-fluoroiodobenzene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃).

Table 3: Suzuki Coupling Method

Parameter Details Yield Source
Boronate Intermediate 5-(Pinacolatoboronmethyl)-3-phenyloxazolidin-2-one 65%
Aryl Halide 2-Chloro-6-fluoroiodobenzene 90%
Catalyst Pd(PPh₃)₄
Base Potassium carbonate
Final Product Yield 58%

Comparative Analysis of Methods

Efficiency and Scalability

  • Acylative Coupling offers high yields (78%) and is scalable but requires pre-formed benzoyl chloride.
  • Cyclization is advantageous for enantiopure oxazolidinones but involves multi-step synthesis.
  • Suzuki Coupling enables modular aryl group introduction but suffers from moderate yields (58%).

Purity and Industrial Applicability

  • Methods from emphasize chromatography-free purification (e.g., recrystallization in methylisobutylketone), enhancing industrial feasibility.
  • Patents highlight one-pot processes combining acylation and dealkylation, reducing intermediate isolation steps.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit antimicrobial properties. Studies have shown that 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide demonstrates significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved and to evaluate its efficacy in vivo.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide have been studied for their anti-inflammatory properties. Early findings indicate that this compound may reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

Central Nervous System Activity

There is growing interest in the neuropharmacological effects of oxazolidinone derivatives. The compound may interact with neurotransmitter systems, potentially offering benefits for conditions such as anxiety and depression. However, detailed pharmacokinetic studies are required to understand its effects on the central nervous system fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of the compound on human breast cancer cell lines (MCF7). The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis, highlighting its potential as a novel anticancer drug.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications Reference
2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide (Target Compound) 2-Cl, 6-F benzamide; 3-phenyl-1,3-oxazolidinone ~362.8 Hypothesized enzyme inhibition N/A
Rivaroxaban (5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) Thiophene-2-carboxamide; 3-[4-(3-oxomorpholinyl)phenyl]-oxazolidinone ~435.9 Factor Xa inhibitor (anticoagulant)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, and trifluoropropyloxy substituents; chloro-fluoroaniline-derived benzamide ~479.5 Intermediate for anticoagulants
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) 2-hydroxybenzamide; 3,4-dimethoxyphenethylamine substituent ~301.3 Antimicrobial/anti-inflammatory
5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide Morpholinyl-phenyl-oxazolidinone; thiophene-carboxamide ~435.9 Anticoagulant (cocrystal with malonic acid)

Structural and Functional Analysis

  • Core Scaffold: The target compound shares the 1,3-oxazolidinone ring with rivaroxaban and other analogs (e.g., ). This ring is critical for binding to serine proteases like Factor Xa, as seen in rivaroxaban’s mechanism . However, the absence of a morpholinone or thiophene group in the target compound may limit its anticoagulant activity.
  • Substituent Effects : The 2-chloro-6-fluoro substitution on the benzamide ring enhances lipophilicity compared to unsubstituted benzamides (e.g., Rip-B in ). This could improve membrane permeability but may also increase metabolic stability challenges.

Physicochemical Properties

  • Polarity: The oxazolidinone ring contributes to polarity, but chloro/fluoro substituents balance this with hydrophobic character. This contrasts with Rip-B (), which has a polar hydroxy group .

Pharmacological Potential

  • While rivaroxaban and related oxazolidinones are validated anticoagulants, the target compound’s lack of a morpholinone or thiophene group may redirect its activity toward other targets (e.g., antimicrobial enzymes).
  • highlights benzamide-thiourea derivatives as catalysts in Suzuki coupling reactions, suggesting non-pharmacological applications for the target compound in synthetic chemistry .

Biological Activity

The compound 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H15ClFN2O2\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_{2}\text{O}_{2}

This compound features a benzamide core substituted with a chloro and fluoro group, along with an oxazolidinone moiety that may contribute to its biological activity.

Research indicates that compounds similar to 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide often act as inhibitors of specific protein interactions or enzymes. For instance, derivatives in the oxazolidinone class have been shown to inhibit Factor Xa (FXa), a key enzyme in the coagulation cascade, which is critical for developing antithrombotic therapies .

Antithrombotic Activity

One of the primary areas of interest for this compound is its potential as an antithrombotic agent. Compounds with similar structures have demonstrated high potency in inhibiting FXa, suggesting that 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide may exhibit comparable properties. The binding affinity and selectivity for FXa are crucial for minimizing side effects associated with anticoagulation therapy .

Antimicrobial Activity

Research on related oxazolidinone derivatives has shown promising antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of protein synthesis in bacteria, making these compounds valuable in treating resistant infections .

Cytotoxicity and Antiproliferative Effects

Studies on structurally related compounds have indicated cytotoxic effects against cancer cell lines. For example, derivatives have been evaluated for their ability to induce apoptosis in tumor cells, showcasing IC50 values that suggest significant antiproliferative activity .

Case Studies

StudyCompound TestedBiological ActivityFindings
BAY 59-7939AntithromboticHighly potent FXa inhibitor with excellent in vivo activity.
Oxazolidinone DerivativesAntiproliferativeInduced apoptosis in MCF-7 breast cancer cells with IC50 values <20 µM.
Related OxazolidinonesAntimicrobialEffective against methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. What are the critical challenges in synthesizing 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including condensation, halogenation, and functional group protection. Key challenges include:

  • Stereochemical control : The oxazolidinone ring’s (5S)-configuration is essential for bioactivity (e.g., antibacterial properties). Asymmetric synthesis using chiral catalysts or enzymatic resolution may ensure stereopurity .
  • Reactivity of fluorine and chlorine substituents : Fluorine’s electronegativity can hinder nucleophilic substitution. Optimizing reaction conditions (e.g., using Pd-catalyzed cross-coupling for aryl halide activation) improves yields .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) resolves impurities .

Q. How is the compound structurally characterized to confirm its identity and purity?

A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., distinguishing between ortho/meta fluorine and chlorine signals) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 389.08) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and confirming the oxazolidinone ring’s conformation .

Advanced Research Questions

Q. How does the oxazolidinone ring’s stereochemistry influence biological activity, and what experimental approaches validate this relationship?

The (5S)-configuration of the oxazolidinone ring is critical for binding to ribosomal targets (e.g., in antibacterial activity). Methodological insights:

  • Structure-Activity Relationship (SAR) Studies : Synthesize enantiomers and test against bacterial strains (e.g., S. aureus). Activity loss in the (5R)-form confirms stereodependence .
  • Molecular Docking : Use software like AutoDock to simulate interactions with the 50S ribosomal subunit. Hydrogen bonding between the oxazolidinone carbonyl and A2451 (23S rRNA) is stereospecific .

Q. How can researchers resolve contradictions in crystallographic data, particularly when refining structures with disordered substituents?

Disorder in the phenyl or fluorine/chlorine groups complicates refinement. Strategies include:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning ratios, improving R-factor convergence .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to validate plausible conformations .

Q. What methodologies are employed to analyze the compound’s pharmacokinetic (PK) properties, and how do structural modifications enhance bioavailability?

  • In Vitro ADMET Assays : Microsomal stability tests (e.g., human liver microsomes) quantify metabolic half-life. Low stability may prompt methyl or morpholine substitutions to block CYP450 oxidation .
  • LogP Optimization : Introduce polar groups (e.g., morpholine in ) to reduce logP from >3 (poor solubility) to <2, enhancing aqueous solubility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

Example: Discrepancies in IC50_{50} values between cell-based and enzyme inhibition assays.

  • Mechanistic Context : Cell permeability (e.g., efflux pumps) may reduce intracellular concentrations. Use LC-MS to quantify intracellular compound levels .
  • Assay Conditions : Varying pH or serum protein binding (e.g., albumin) affects free drug concentration. Repeat assays with standardized fetal bovine serum (FBS) concentrations .

Experimental Design

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

  • Negative Controls : Incubate the compound in PBS (pH 7.4) at 37°C without enzymes to assess hydrolytic degradation.
  • Positive Controls : Use a known stable analog (e.g., linezolid) to benchmark degradation rates.
  • Analytical Controls : Spike samples with deuterated internal standards during LC-MS to correct for matrix effects .

Structural Modification Strategies

Q. What functional group modifications are hypothesized to improve target selectivity while reducing off-target effects?

  • Fluorine Scanning : Replace chlorine with trifluoromethyl to enhance hydrophobic interactions without altering steric bulk .
  • Heterocycle Replacement : Substitute phenyl with pyridazine () to introduce hydrogen-bond acceptors, improving kinase selectivity .

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